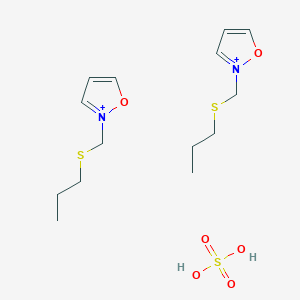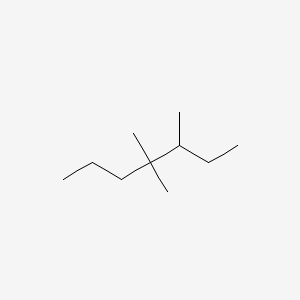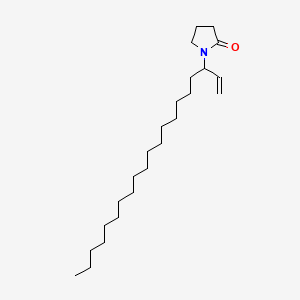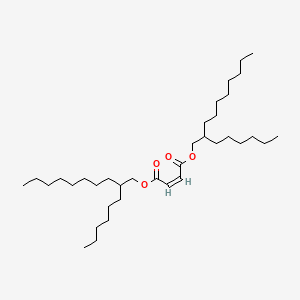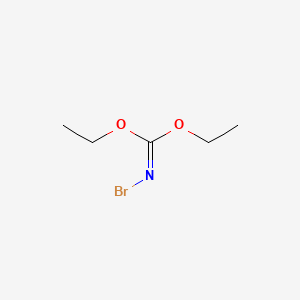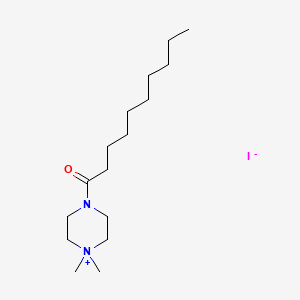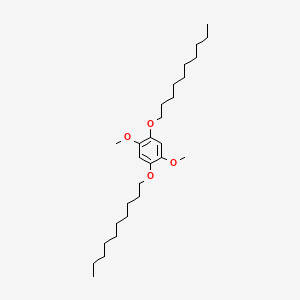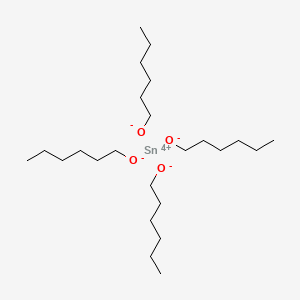
Tin tetra(hexanolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin tetra(hexanolate) is an organotin compound with the chemical formula C24H54O4Sn. It is a coordination complex where a tin(IV) ion is bonded to four hexanolate ligands. This compound is known for its applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tin tetra(hexanolate) can be synthesized through the reaction of tin(IV) chloride with hexanol in the presence of a base. The reaction typically proceeds as follows:
SnCl4+4C6H13OH→Sn(OC6H13)4+4HCl
This reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of tin(IV) chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of tin tetra(hexanolate) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tin tetra(hexanolate) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The hexanolate ligands can be substituted with other alkoxides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other alcohols or alkoxides can lead to ligand exchange.
Major Products
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: New tin alkoxides with different ligands.
Scientific Research Applications
Tin tetra(hexanolate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Medicine: Research is ongoing into its use in drug delivery systems and as a precursor for radiopharmaceuticals.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of tin tetra(hexanolate) in catalytic processes involves the coordination of the tin center with reactants, facilitating their transformation. The tin ion acts as a Lewis acid, activating substrates and stabilizing transition states. This enhances the rate of chemical reactions and improves product yields.
Comparison with Similar Compounds
Similar Compounds
Tin tetra(ethanolate): Similar structure but with ethanolate ligands.
Tin tetra(butanolate): Contains butanolate ligands instead of hexanolate.
Tin tetra(phenolate): Features phenolate ligands.
Uniqueness
Tin tetra(hexanolate) is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties. The longer carbon chain of the hexanolate ligands provides different steric and electronic effects compared to shorter or aromatic ligands, making it suitable for specific applications in catalysis and materials science.
Properties
CAS No. |
93840-03-0 |
|---|---|
Molecular Formula |
C24H52O4Sn |
Molecular Weight |
523.4 g/mol |
IUPAC Name |
hexan-1-olate;tin(4+) |
InChI |
InChI=1S/4C6H13O.Sn/c4*1-2-3-4-5-6-7;/h4*2-6H2,1H3;/q4*-1;+4 |
InChI Key |
NIRYGOQSAJECEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


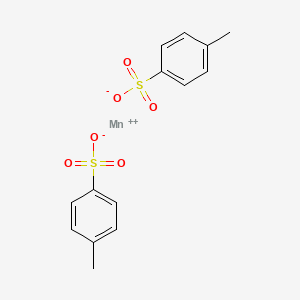

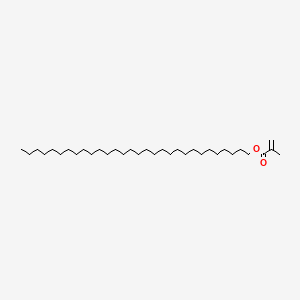

![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
